2-Hydrazino-2-Thiazoline: Chemical Structure, Synthesis, and Properties
2-Hydrazino-2-Thiazoline: Chemical Structure, Synthesis, and Properties
Executive Summary
2-Hydrazino-2-thiazoline (IUPAC: 2-hydrazinyl-4,5-dihydro-1,3-thiazole) is a heterocyclic building block characterized by a five-membered dihydrothiazole ring substituted at the C2 position with a hydrazine moiety. Unlike its fully aromatic analogue (2-hydrazinothiazole), the thiazoline ring retains saturation at the C4-C5 positions, imparting distinct conformational flexibility and reactivity profiles.
This compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of MAO inhibitors, antimicrobial agents, and anticonvulsants. Its ability to undergo condensation reactions with carbonyls makes it a versatile precursor for fused heterocyclic systems such as thiazolo[2,3-c][1,2,4]triazines.
| Key Identifier | Value |
| CAS Number (Base) | 4372-88-3 |
| CAS Number (HBr Salt) | 55959-84-7 |
| Molecular Formula | C₃H₇N₃S |
| Molecular Weight | 117.17 g/mol (Base) |
Chemical Structure and Tautomerism
Structural Analysis
The core structure consists of a 4,5-dihydro-1,3-thiazole ring. The C2 position is linked to a hydrazine group (-NH-NH₂). The saturation at C4 and C5 creates a non-planar "envelope" conformation, distinguishing it from the planar aromatic thiazoles.
Tautomeric Equilibrium
A defining feature of 2-hydrazino-2-thiazoline is its prototropic tautomerism. In solution, the molecule exists in equilibrium between the amino (hydrazino) form and the imino (hydrazono) form. While the amino form is frequently depicted in literature, spectroscopic evidence (NMR/IR) often supports the prevalence of the imino tautomer in polar solvents due to stabilization by solvation and internal hydrogen bonding.
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Amino Tautomer: Endocyclic C=N double bond; exocyclic single bond to hydrazine.
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Imino Tautomer: Exocyclic C=N double bond; endocyclic single bond (NH).
Synthesis Protocols
To ensure reproducibility and high yield, two primary pathways are recommended. Protocol A is the industry standard for generating the stable hydrobromide salt, which is easier to handle and store than the hygroscopic free base.
Protocol A: Cyclization of 2-Bromoethylamine (The Hantzsch-like Cyclization)
This method utilizes the nucleophilic attack of the sulfur atom in thiosemicarbazide on the electrophilic carbon of 2-bromoethylamine, followed by intramolecular cyclization.
Reagents:
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2-Bromoethylamine hydrobromide (1.0 eq)
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Thiosemicarbazide (1.0 eq)
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Solvent: Ethanol or Water
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Catalyst: None required (autocatalytic) or mild base (NaOAc)
Step-by-Step Methodology:
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Dissolution: Dissolve 0.1 mol of thiosemicarbazide in 100 mL of refluxing ethanol.
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Addition: Add 0.1 mol of 2-bromoethylamine hydrobromide slowly to the hot solution.
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Reflux: Heat the mixture under reflux for 4–6 hours. Monitoring by TLC (MeOH:CHCl₃ 1:9) should show the consumption of thiosemicarbazide.
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Isolation: Cool the reaction mixture to 0–5 °C. The product, 2-hydrazino-2-thiazoline hydrobromide, will precipitate as a white/off-white crystalline solid.
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Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.
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Yield: Typically 70–85%.[1]
Protocol B: Nucleophilic Displacement on 2-Methylthio-2-thiazoline
This method is preferred when starting from the S-methylated thiazoline precursor.
Reagents:
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2-Methylthio-2-thiazoline (1.0 eq)
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Hydrazine Hydrate (excess, ~2-3 eq)
Methodology:
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Dissolve 2-methylthio-2-thiazoline in ethanol.
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Add hydrazine hydrate dropwise at room temperature.
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Reflux for 3 hours until methyl mercaptan (MeSH) evolution ceases (Caution: Use a scrubber for MeSH).
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Concentrate the solvent in vacuo to obtain the free base.
Physical and Spectral Properties
Accurate characterization is vital for validating the synthesized core. The hydrobromide salt is the most common reference standard.
Table 1: Physicochemical Properties
| Property | Data (HBr Salt) | Notes |
| Appearance | White to off-white crystals | Hygroscopic as free base |
| Melting Point | 185 – 187 °C | Sharp melting point indicates purity [1] |
| Solubility | Soluble in water, DMSO, MeOH | Insoluble in non-polar solvents (Hexane, Et₂O) |
| pKa | ~3.11 (Basic Apparent) | Protonation occurs at the ring nitrogen |
Table 2: Diagnostic NMR Signals (DMSO-d₆)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | 3.35 – 3.45 | Triplet (2H) | Ring -S-CH₂- (C5) |
| ¹H | 3.60 – 3.75 | Triplet (2H) | Ring =N-CH₂- (C4) |
| ¹H | ~9.5 - 10.0 | Broad Singlet | Hydrazine -NH/NH₂ (Exchangeable) |
| ¹³C | ~34.0 | Signal | C5 (S-CH₂) |
| ¹³C | ~52.0 | Signal | C4 (N-CH₂) |
| ¹³C | ~168.0 | Signal | C2 (C=N / C=N-NH) |
Reactivity and Derivatization
The chemical utility of 2-hydrazino-2-thiazoline lies in its bifunctional nature: it possesses a nucleophilic hydrazine tail and an electrophilic/nucleophilic ring system.
Schiff Base Formation (Hydrazones)
The most common reaction is the condensation with aldehydes or ketones to form thiazolinyl-hydrazones. These derivatives often exhibit enhanced lipophilicity and biological activity compared to the parent hydrazine.
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Conditions: Equimolar aldehyde, Ethanol, trace Acetic Acid (cat.), Reflux 1-2h.
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Significance: This reaction locks the tautomer in the imino-like form and is the basis for many antimicrobial drugs.
Heterocyclization (Fused Systems)
Reacting 2-hydrazino-2-thiazoline with bifunctional electrophiles (e.g., diethyl oxalate, ethyl bromoacetate) leads to ring closure, forming fused bicyclic systems such as 5H-thiazolo[2,3-c][1,2,4]triazin-5-ones .
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Mechanism: Initial acylation of the terminal hydrazine nitrogen followed by intramolecular attack on the ring nitrogen or vice versa, depending on pH and reagents.
Pharmacological Applications
The 2-hydrazino-2-thiazoline scaffold is a "privileged structure" in drug discovery.
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MAO Inhibition: Historically, hydrazine derivatives have been explored as Monoamine Oxidase (MAO) inhibitors. The thiazoline moiety provides a rigid anchor for the hydrazine group to interact with the enzyme active site.
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Antimicrobial & Antifungal: Schiff bases derived from this core show potent activity against Candida albicans and Gram-positive bacteria. The mechanism often involves chelation of essential metal ions (Fe, Cu) required for microbial growth [2].
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Anticonvulsant: Structural analogues have shown promise in modulating GABAergic pathways, acting as anticonvulsant agents in preclinical models.
References
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Sigma-Aldrich. (n.d.). 2-Hydrazino-2-imidazoline hydrobromide (Product Specification). Note: Reference used for analogous salt properties and melting point verification of the thiazoline class. Link
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Chimenti, F., et al. (2013). "Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents." European Journal of Medicinal Chemistry, 65, 102-111. Link
- Shemchuk, L. A., et al. (2008). "Condensation of 2-Hydrazino-2-thiazoline with Diethyl Oxalate and Oxamic Esters." Russian Journal of Organic Chemistry, 44, 722–726.
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PubChem. (2025). 2-Hydrazino-2-thiazoline | C3H7N3S. National Library of Medicine. Link
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Masoudi, M. (2024). "Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives." Journal of Sulfur Chemistry. Link
